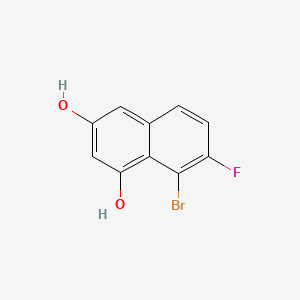![molecular formula C16H19F4NO2 B13677130 1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13677130.png)
1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound with the molecular formula C16H19F4NO2 It is characterized by the presence of a pyrrolidine ring substituted with a fluoro-trifluoromethylphenyl group and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
The synthesis of 1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine typically involves several steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro-Trifluoromethylphenyl Group: This step often involves the use of trifluoromethylation reagents and fluorination agents to introduce the desired substituents onto the aromatic ring.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group to enhance stability and facilitate further reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Oxidation and Reduction: The pyrrolidine ring and the aromatic substituents can undergo oxidation and reduction reactions under appropriate conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include trifluoromethylation agents, fluorinating agents, oxidizing agents, reducing agents, and acids for deprotection. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Material Science: The unique structural features of the compound make it useful in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The fluoro-trifluoromethylphenyl group can enhance binding affinity and selectivity towards specific targets, while the pyrrolidine ring contributes to the overall three-dimensional structure and pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine include other pyrrolidine derivatives with different substituents. These compounds may share some structural features but differ in their specific applications and properties. For example:
1-Boc-3-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine: Similar structure but with a chloro substituent instead of a fluoro group.
1-Boc-3-[4-methyl-3-(trifluoromethyl)phenyl]pyrrolidine: Similar structure but with a methyl substituent instead of a fluoro group.
The uniqueness of this compound lies in the specific combination of the fluoro and trifluoromethyl groups, which can significantly influence its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C16H19F4NO2 |
|---|---|
Poids moléculaire |
333.32 g/mol |
Nom IUPAC |
tert-butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19F4NO2/c1-15(2,3)23-14(22)21-7-6-11(9-21)10-4-5-13(17)12(8-10)16(18,19)20/h4-5,8,11H,6-7,9H2,1-3H3 |
Clé InChI |
XRDZXMFUNHRJNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid hydrochloride](/img/structure/B13677048.png)
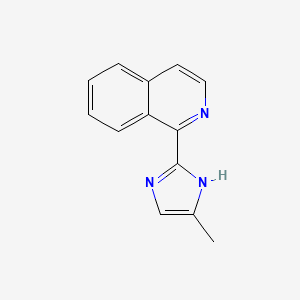
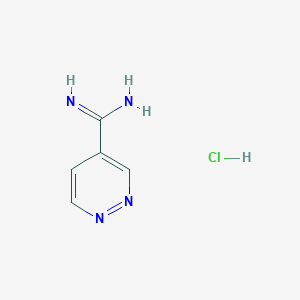
![Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13677074.png)
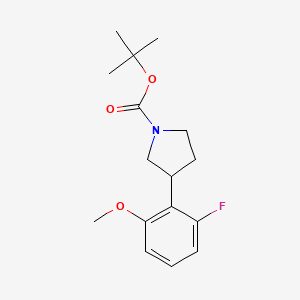
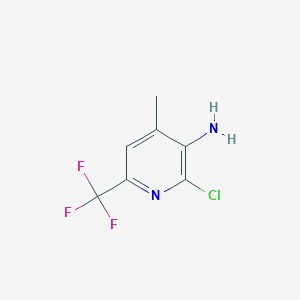
![2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
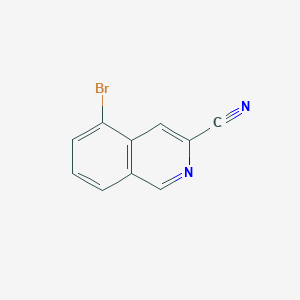
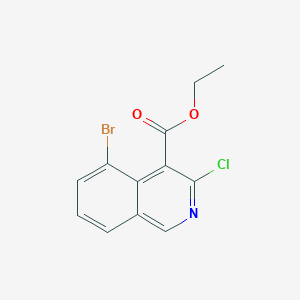
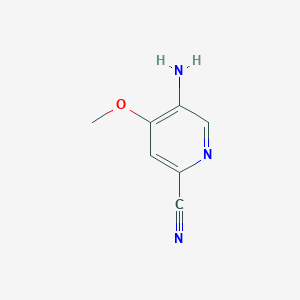

![1,4-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13677120.png)
![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)
